1,3-Diazaspiro[4.4]nonane-2,4-dione is a chemical compound characterized by the molecular formula and a molecular weight of approximately 154.17 g/mol. This compound features a unique spirocyclic structure, which is significant in organic synthesis and medicinal chemistry. Its properties and potential applications make it a subject of interest in various scientific fields, including chemistry and biology.
The compound can be synthesized through the reaction of cyclopentanone with urea under acidic conditions, leading to the formation of its spirocyclic structure. This process typically involves an initial formation of an intermediate that subsequently cyclizes to yield 1,3-diazaspiro[4.4]nonane-2,4-dione.
1,3-Diazaspiro[4.4]nonane-2,4-dione is classified as a spirocyclic compound due to its distinctive spiro structure that connects two rings at a single atom. It falls under the category of diazaspiro compounds, which are known for their diverse biological activities and utility in organic synthesis.
The synthesis of 1,3-diazaspiro[4.4]nonane-2,4-dione typically involves several key steps:
1,3-Diazaspiro[4.4]nonane-2,4-dione can participate in several chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For example, oxidation may lead to different products based on whether mild or strong oxidizing agents are used.
The mechanism of action for 1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific biological targets within living organisms. This compound has been studied for potential biological activities such as antimicrobial and anticancer effects.
Relevant data regarding its physical and chemical properties can be sourced from databases such as PubChem and BenchChem .
1,3-Diazaspiro[4.4]nonane-2,4-dione has several scientific applications:
The spirohydantoin core of 1,3-diazaspiro[4.4]nonane-2,4-dione (molecular formula: C₇H₁₀N₂O₂, MW: 154.17 g/mol) represents a structurally constrained bicyclic system where the hydantoin ring is orthogonally fused to a cyclopentane moiety via a spiro carbon (C5) [5] [10]. Traditional synthesis relies predominantly on cyclocondensation strategies:
Modern innovations include:
Table 1: Comparison of Core Construction Methods
Method | Reagents/Conditions | Yield Range | Key Advantages/Limitations |
---|---|---|---|
Classical Bucherer-Bergs | KCN, (NH₄)₂CO₃, EtOH/H₂O, 70°C | 60–85% | Broad substrate scope; long reaction times |
Cyanohydrin route | RRC(OH)CN, (NH₄)₂CO₃, 80°C | 75–92% | Avoids free cyanide; requires cyanohydrin synthesis |
Phosphine catalysis | Ph₃P, RO₂C-N=N-CO₂R, RT | 85–95% | Regioselective for N3-alkylation; sensitive to moisture |
Ultrasound-assisted | KCN/(NH₄)₂CO₃, 40 kHz, 50°C | 88–95% | Rapid kinetics; scalable with flow reactors |
The Bucherer-Bergs reaction remains the most efficient route to 1,3-diazaspiro[4.4]nonane-2,4-dione, involving a multicomponent cascade between cyclopentanone, cyanide, and ammonium carbonate [1] [7]. Key mechanistic stages include:
Optimization strategies address inherent limitations:
Table 2: Bucherer-Bergs Reaction Optimization Techniques
Challenge | Optimization Strategy | Outcome |
---|---|---|
Low CO₂ concentration | Hoyer modification (CO₂ pressure) | Yields ↑ to 90–98%; reaction time ↓ 50% |
Hydrophobic substrates | Polar aprotic solvents (DMF, acetamide) | Solubility ↑; conversion ↑ 25–30% |
Competing hydrolysis | Controlled pH (8.5–9.0) | Aminonitrile stability ↑; side products ↓ |
Slow cyclization | Temperature escalation (100°C) | Reaction time ↓ to 4–8 h; risk of racemization |
Selective N-functionalization of 1,3-diazaspiro[4.4]nonane-2,4-dione exploits the differential acidity of N1-H (pKa ≈ 9.2) and N3-H (pKa ≈ 14.5):
Biological profiling reveals:
Table 3: Functionalization Impact on Bioactivity
Substituent | Synthetic Route | Biological Activity | Potency Enhancement |
---|---|---|---|
N1-4-Nitrophenyl | Ag₂O-mediated alkylation | Antibacterial (Gram+) | MIC ↓ 4-fold vs parent |
N3-Benzoyl | Microwave-assisted acylation | Antifungal (C. albicans) | MIC: 4 µg/mL |
7-Ethenyl | Pd(0)-catalyzed coupling | 5HT1A binding (IC₅₀: 1.1 µM) | CNS permeability ↑ |
N1-Me/N3-Ac | Sequential alkylation/acylation | Dual antibacterial/anticonvulsant | Multi-target engagement |
Continuous flow technology revolutionizes spirohydantoin synthesis by enhancing sustainability, safety, and efficiency:
Automated libraries leverage:
Table 4: Flow vs Batch Synthesis Metrics
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Reaction time | 12–48 h | 0.5–2 h | 90% reduction |
Solvent consumption | 50 L/kg product | 8 L/kg product | PMI ↓ 84% |
Energy input | 15 kWh/mol | 4.2 kWh/mol | Energy efficiency ↑ 72% |
Product purity | 85–95% (requires purification) | >98% (no purification) | Yield ↑ 5–10% |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2